- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Cas no 5060-32-2 (Coenzyme A, S-hexanoate)

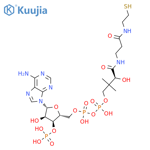

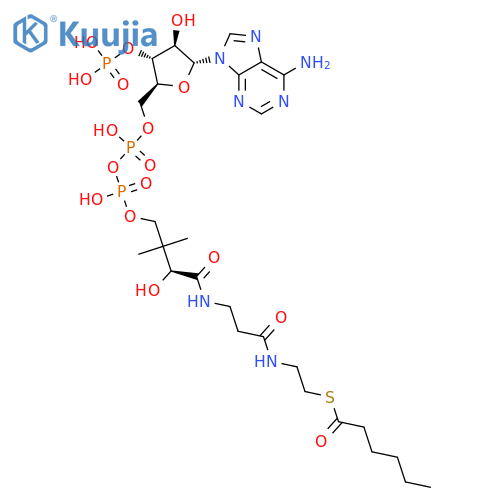

Coenzyme A, S-hexanoate structure

Produktname:Coenzyme A, S-hexanoate

Coenzyme A, S-hexanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Coenzyme A, S-hexanoate

- [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[3-[2-(2-hexanoylsulfanylethylcarbamoyl)ethylcarbamoyl]-3-hydroxy-2,2-dimethyl-propoxy]-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-

- Hexanoyl-Coenzyme A

- n-Hexanoyl-CoA

- Hexanoyl-coenzyme A

- Hexanoyl- CoA

- Caproyl-CoA

- Caproyl coenzyme A

- Hexanethioic acid, S-ester with coenzyme A (8CI)

- Coenzyme A, hexanoate (6CI)

- Caproyl coenzyme A

- caproyl-CoA

- C27H46N7O17P3S

- Hexanoyl coenzyme A

- CHEBI:27540

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexanethioate

- LMFA07050328

- 9-{5-O-[{[{4-[(3-{[2-(Hexanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- C27-H46-N7-O17-P3-S

- hexanoyl-coenzyme a; (Acyl-CoA); [M+H]+;

- S-hexanoyl-coenzyme-A

- Coenzyme A, hexanoyl-

- C05270

- S-hexanoyl-CoA

- S-(2-(3-((2R)-4-(((((((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) hexanethioate

- 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-4-[(3-{[2-(hexanoylsulfanyl)ethyl]amino}-3-oxopropyl)amino]-2,2-dimethyl-4-oxobutyl} dihydrogen diphosphate)

- caproyl-coenzyme A

- 5060-32-2

- Hexanoyl-CoA

- DTXSID40964834

- Q27103184

- n-hexanoyl-coenzyme A

- Hexanoyl CoA

- DB02563

- S-Hexanoyl-coenzym-A

- SCHEMBL60392

- n-hexanoyl-CoA

- Hexanethioic acid, S-ester with coenzyme A (8CI)

- NS00070446

- CVD-0019444

- S-{(9R,13R,15S)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} hexanethioate (non-preferred name)

- BDBM627980

-

- Inchi: InChI=1S/C27H46N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t16-,20-,21-,22+,26-/m1/s1

- InChI-Schlüssel: OEXFMSFODMQEPE-HDRQGHTBSA-N

- Lächelt: CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Berechnete Eigenschaften

- Genaue Masse: 865.18837519g/mol

- Monoisotopenmasse: 865.18837519g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 9

- Anzahl der Akzeptoren für Wasserstoffbindungen: 22

- Schwere Atomanzahl: 55

- Anzahl drehbarer Bindungen: 24

- Komplexität: 1450

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 389Ų

- XLogP3: -3.7

Coenzyme A, S-hexanoate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

5.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

5.2R:Cl3CCO2H, S:H2O

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Referenz

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Herstellungsverfahren 3

Reaktionsbedingungen

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

2.1R:S:H2O, overnight, 37°C, pH 7.5

2.1R:S:H2O, overnight, 37°C, pH 7.5

Referenz

- Extending Carbon Chain Length of 1-Butanol Pathway for 1-Hexanol Synthesis from Glucose by Engineered Escherichia coli, Journal of the American Chemical Society, 2011, 133(30), 11399-11401

Herstellungsverfahren 4

Reaktionsbedingungen

1.1R:R:MgCl2, R:Glycerol, R:C:9013-18-7, S:H2O, 60 min, 25°C

1.2R:HCO2H

1.2R:HCO2H

Referenz

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Herstellungsverfahren 5

Reaktionsbedingungen

1.1R:MgCl2, R:C:9013-18-7, S:H2O, 30 min, 25°C, pH 8.0

1.2R:Cl3CCO2H, S:H2O, 25°C

1.2R:Cl3CCO2H, S:H2O, 25°C

Referenz

- A Three Enzyme Pathway for 2-Amino-3-hydroxycyclopent-2-enone Formation and Incorporation in Natural Product Biosynthesis, Journal of the American Chemical Society, 2010, 132(18), 6402-6411

Herstellungsverfahren 6

Herstellungsverfahren 7

Reaktionsbedingungen

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Referenz

- Baeyer-Villiger Oxidation of Acyl Carrier Protein-Tethered Thioester to Acyl Carrier Protein-Linked Thiocarbonate Catalyzed by a Monooxygenase Domain in FR901464 Biosynthesis, ACS Catalysis, 2013, 3(3), 444-447

Herstellungsverfahren 8

Reaktionsbedingungen

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, 23°C, pH 3-5

Referenz

- Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor, Journal of Natural Products, 2010, 73(2), 151-159

Herstellungsverfahren 9

Reaktionsbedingungen

1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

1.2R:ClCO2Et, 1 h, 23°C

1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C

1.4R:HCl, S:H2O, pH 3-5

Referenz

- An N-Aroyltransferase of the BAHD Superfamily Has Broad Aroyl CoA Specificity in Vitro with Analogues of N-Dearoylpaclitaxel, Journal of the American Chemical Society, 2009, 131(16), 5994-6002

Herstellungsverfahren 10

Coenzyme A, S-hexanoate Raw materials

- Coenzyme A sodium salt hydrate

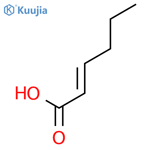

- trans-Hex-2-enoic acid

- 2-BROMOACETYL BROMIDE

- Coenzyme A Trilithium Salt

- Coenzyme A

Coenzyme A, S-hexanoate Preparation Products

Coenzyme A, S-hexanoate Verwandte Literatur

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

5060-32-2 (Coenzyme A, S-hexanoate) Verwandte Produkte

- 1264-52-4(Octanoyl Coenzyme A)

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 1488574-63-5(methyl 1-(aminomethyl)-3-phenylcyclobutane-1-carboxylate)

- 2171458-29-8(3-[N-benzyl-5-cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]propanoic acid)

Empfohlene Lieferanten

Taian Jiayue Biochemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Synrise Material Co. Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Cuiyuan Biotechnology Co.,Ltd

Gold Mitglied

CN Lieferant

Reagenz

Henan Dongyan Pharmaceutical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Nanjing Jubai Biopharm

Gold Mitglied

CN Lieferant

Großmenge